molecular formula C8H5Br2NO B3277002 6-bromo-3-(bromomethyl)-1,2-benzisoxazole CAS No. 651780-00-6

6-bromo-3-(bromomethyl)-1,2-benzisoxazole

Cat. No. B3277002
Key on ui cas rn: 651780-00-6
M. Wt: 290.94 g/mol
InChI Key: XRSLGVBSVYEZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07642276B2

Procedure details

A mixture of 6-bromo-3-methyl-1,2-benzisoxazole (675 mg), N-bromosuccinimide (642 mg) and 1,1′-azobis(cyclohexanecarbonitrile) (90 mg) in carbon tetrachloride (7 ml) was irradiated using a 300W lamp at reflux under nitrogen for 40 h. On cooling the precipitate was removed by filtration, the solvent was evaporated and the residue was purified by flash chromatography on a silica column (4 cm diam) eluting with a cyclohexane-ethyl acetate gradient (49:1 to 24:1) to give the title compound as a pale yellow solid (350 mg).
Quantity
675 mg
Type
reactant
Reaction Step One
Quantity
642 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
300W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6]([CH3:9])=[N:7][O:8][C:4]=2[CH:3]=1.[Br:12]N1C(=O)CCC1=O.N(C1(C#N)CCCCC1)=NC1(C#N)CCCCC1>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6]([CH2:9][Br:12])=[N:7][O:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
675 mg
Type
reactant
Smiles
BrC1=CC2=C(C(=NO2)C)C=C1
Name
Quantity
642 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
90 mg
Type
reactant
Smiles
N(=NC1(CCCCC1)C#N)C1(CCCCC1)C#N
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
300W
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was irradiated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 40 h
Duration
40 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the precipitate
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on a silica column (4 cm diam)
WASH
Type
WASH
Details
eluting with a cyclohexane-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(C(=NO2)CBr)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.